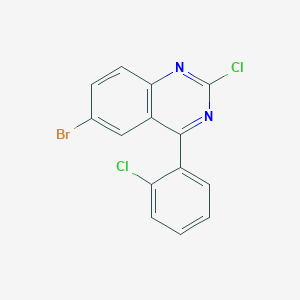
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” is a chemical compound with the molecular formula C14H7BrCl2N2 . It is related to the quinazoline family of compounds . Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased attention in their synthesis and bioactivity research .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions by bromine and chlorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant biological activity due to their heterocyclic nature, making them potent against various microbial strains. A study by Raval, Desai, and Desai (2012) highlights the microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including those with 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one structures. These derivatives have shown promising antimicrobial activity, indicating their potential in addressing bacterial and fungal infections (Raval, Desai, & Desai, 2012).
Antiviral and Cytotoxic Activities
Quinazoline derivatives, including those based on 6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline, have been explored for their antiviral and cytotoxic activities. Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showing potential antiviral activity against various viruses, including Herpes simplex and Vaccinia virus, in cell culture. This research underscores the potential of quinazoline derivatives as antiviral agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Photophysical Properties for Material Science
Quinazoline derivatives have also found applications in material science, particularly in the study of their photophysical properties. Mphahlele et al. (2015) investigated the electronic absorption and emission properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. These studies provide insights into the effect of substituents on intramolecular charge transfer properties, highlighting the potential of quinazoline derivatives in the development of novel materials with specific photophysical characteristics (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Cancer Research and Drug Development
In cancer research, the derivatives of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline have been explored for their potential as anticancer agents. The synthesis of novel quinazoline derivatives targeting EGFR inhibitors demonstrates their application in the design of targeted anticancer therapies. Allam et al. (2020) describe the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which were evaluated for their efficacy as EGFR inhibitors compared to gefitinib, showing promising results in inhibiting cancer cell growth (Allam, Aly, Farouk, El Kerdawy, Rashwan, & Abbass, 2020).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYGBMJKORQIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)
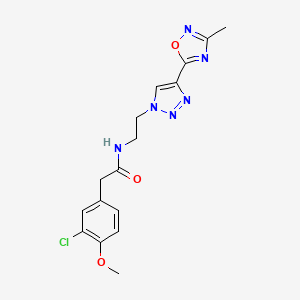
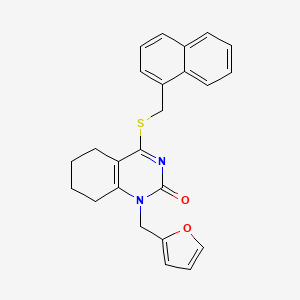
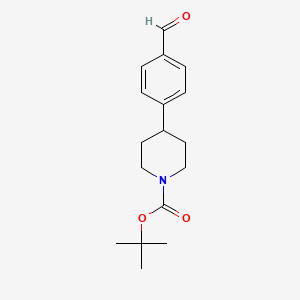
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2771833.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2771835.png)
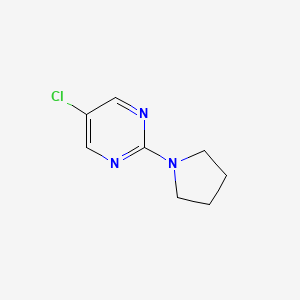
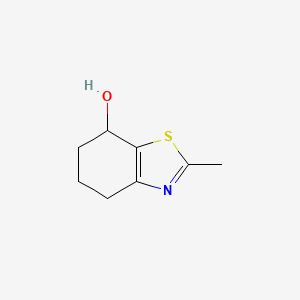
![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)
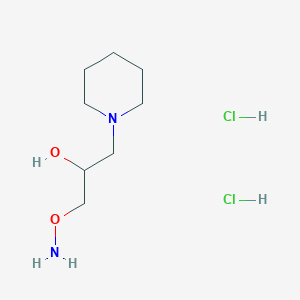
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)